1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde

Description

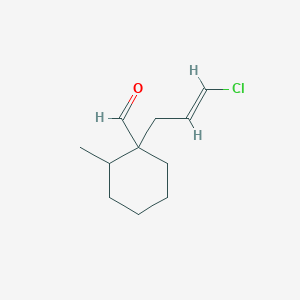

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde is a bicyclic organic compound featuring a cyclohexane ring substituted at position 1 with a carbaldehyde group and a 3-chloroprop-2-en-1-yl (chloroallyl) chain. Position 2 of the cyclohexane ring is substituted with a methyl group. Its molecular formula is inferred as C₁₁H₁₅ClO, with a molecular weight of ~198.68 g/mol (calculated based on substituents and comparison to analogs) .

Properties

Molecular Formula |

C11H17ClO |

|---|---|

Molecular Weight |

200.70 g/mol |

IUPAC Name |

1-[(E)-3-chloroprop-2-enyl]-2-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C11H17ClO/c1-10-5-2-3-6-11(10,9-13)7-4-8-12/h4,8-10H,2-3,5-7H2,1H3/b8-4+ |

InChI Key |

DSMVETFFUQCFGV-XBXARRHUSA-N |

Isomeric SMILES |

CC1CCCCC1(C/C=C/Cl)C=O |

Canonical SMILES |

CC1CCCCC1(CC=CCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylcyclohexanone and 3-chloroprop-2-en-1-ol.

Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include hydrochloric acid or sodium hydroxide.

Process: The 3-chloroprop-2-en-1-ol is reacted with 2-methylcyclohexanone in the presence of a catalyst to form the intermediate product, which is then oxidized to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products:

Oxidation: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carboxylic acid.

Reduction: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropenyl group may also participate in electrophilic addition reactions, further influencing biological pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing in ring size, substituents, and functional groups:

Key Observations :

- Substituent Effects: The chlorine atom in the target compound enhances polarity and may increase boiling point compared to non-chlorinated analogs (e.g., ). The additional methyl group on the propenyl chain in introduces steric bulk, possibly reducing reactivity in nucleophilic substitutions.

- Functional Group Synergy : The aldehyde group in all compounds enables hydrogen bonding (as per Etter’s hydrogen-bonding analysis ), but the chlorine in the target compound may perturb intermolecular interactions, affecting crystallization behavior.

Physical and Chemical Properties

- Boiling Points/Melting Points: No direct data are provided, but chlorinated compounds (e.g., target and ) typically exhibit higher boiling points than non-chlorinated analogs (e.g., ) due to increased molecular weight and dipole moments.

- Reactivity : The chloroallyl group in the target compound may undergo elimination or nucleophilic substitution reactions, whereas the isopropenyl group in is more likely to participate in Diels-Alder or polymerization reactions.

- Hydrogen-bonding patterns (via aldehyde groups) might resemble those in simpler carbaldehydes .

Biological Activity

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde, also known by its CAS number 1937220-51-3, is a compound that has garnered attention due to its potential biological activities. Understanding the biological properties of this compound is essential for assessing its applicability in various fields such as pharmacology, agrochemicals, and material science.

- Molecular Formula : CHClO

- Molecular Weight : 200.71 g/mol

- CAS Number : 1937220-51-3

Anticancer Activity

Research indicates that compounds containing chlorinated alkenes often exhibit significant anticancer properties. The presence of the chloropropenyl group in this compound may enhance its interaction with biological targets, potentially leading to cytotoxic effects on cancer cells.

Case Study:

A study conducted on similar chlorinated compounds demonstrated their efficacy against various cancer cell lines. The compound was tested against HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma) cell lines. The results indicated that compounds with similar structures showed IC values in the micromolar range, suggesting potential for further exploration in anticancer drug development .

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HeLa | 10.0 | 3.7 |

| BxPC-3 | 0.5 | 16.2 |

| RD | 0.6 | 4.0 |

Antioxidant Activity

The antioxidant capacity of chlorinated compounds is another area of interest. The ability to scavenge free radicals and reduce oxidative stress can be beneficial in preventing cellular damage and subsequent diseases.

Research Findings:

In vitro assays have shown that related compounds can exhibit significant antioxidant activity, which is crucial for their therapeutic potential. The evaluation of oxidative stress markers in treated cells revealed a decrease in reactive oxygen species (ROS) levels, indicating a protective effect against oxidative damage .

The biological activity of this compound may be attributed to:

- Electrophilic Nature : The electrophilic double bond in the chloropropenyl moiety can react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Chlorine Substituents : Chlorine atoms are known to influence the lipophilicity and reactivity of organic compounds, enhancing their ability to penetrate cellular membranes and interact with intracellular targets .

Toxicological Profile

While exploring the biological activity, it is also essential to consider the toxicological aspects. Preliminary studies suggest that compounds with similar structures may exhibit cytotoxicity towards normal cells at higher concentrations, raising concerns about their therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.